molecular formula C22H28N6O4 B2986933 1-(3,4-dimethylphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034516-44-2

1-(3,4-dimethylphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2986933
CAS No.: 2034516-44-2
M. Wt: 440.504
InChI Key: FWCCTPCBMFWYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis

    Research focuses on synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as leads for developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities

    Some studies explore the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, revealing that certain synthesized compounds possess good or moderate activities against test microorganisms. This indicates the relevance of chemical synthesis in discovering new antimicrobial agents (Bektaş et al., 2007).

  • Pharmacological Potential

    Synthesis of novel compounds and their structural modification have been explored for potential pharmacological applications, including anti-convulsive activity and treatment for conditions of tension and agitation. This research underlines the importance of chemical synthesis in drug discovery and the development of new therapeutic options (Shelton, 1981).

Chemical Modification and Characterization

  • Chemical Modification

    Studies on the chemical modification of certain compounds to create new derivatives with potentially enhanced biological activities or specific pharmacological properties. This includes the exploration of reactions under various conditions to synthesize compounds with desired functionalities (Collins et al., 2000).

  • Structural Studies and Characterization

    Research also focuses on the synthesis, characterization, and X-ray structural studies of morpholine- and amine-substituted derivatives, assessing their biological activities, such as cytotoxicity against melanoma cells. This highlights the interdisciplinary approach combining chemistry and biology to evaluate the potential therapeutic uses of synthesized compounds (Jin et al., 2018).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-14-4-5-17(10-15(14)2)28-13-16(11-19(28)29)20(30)23-12-18-24-21(26-22(25-18)31-3)27-6-8-32-9-7-27/h4-5,10,16H,6-9,11-13H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCCTPCBMFWYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.